

Cy7 SE (nosulfo): Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7 SE (nosulfo)

Cat. No.: B15552975

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Cy7 SE (nosulfo)**, a near-infrared (NIR) cyanine dye, in flow cytometry. Cyanine 7 (Cy7) succinimidyl ester (SE) is a reactive dye that covalently labels primary amines on proteins, making it an excellent tool for conjugating antibodies and other biomolecules for subsequent analysis. Its emission in the NIR spectrum minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios in flow cytometry applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Properties of Cy7 SE (nosulfo)

Cy7 is a fluorescent dye that belongs to the cyanine family.[\[2\]](#) The "SE" or succinimidyl ester group allows for covalent bonding to primary amines on proteins and other molecules.[\[6\]](#) The "nosulfo" designation indicates that this is the non-sulfonated version of the dye, which is less water-soluble and typically dissolved in an organic solvent like DMSO or DMF for labeling reactions.[\[2\]](#)

The key advantage of using Cy7 in flow cytometry is its emission in the near-infrared spectrum, which significantly reduces the background signal from endogenous fluorophores in cells and tissues.[\[2\]](#)[\[5\]](#)[\[7\]](#) This property is particularly beneficial for multicolor flow cytometry experiments, as it allows for the inclusion of another color with minimal spectral overlap with fluorophores that emit in the visible range.[\[3\]](#)[\[5\]](#)

Quantitative Data Summary

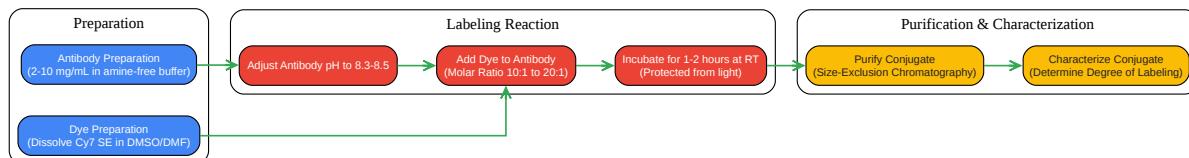
The following table summarizes the key photophysical properties of Cy7 and provides a comparison with other common near-infrared dyes used in flow cytometry.

Property	Cy7	Alexa Fluor 750	IRDye 800CW
Excitation Maximum (nm)	~750 - 756[2][3][4]	~749	~774
Emission Maximum (nm)	~773 - 779[2][3][4]	~775	~789
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~250,000[4]	~271,000	~240,000
Quantum Yield (Φ)	~0.3[4]	~0.12	~0.12
Brightness (Ext. Coeff. x QY)	~75,000	~32,520	~28,800

Note: Values can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols

Antibody Labeling with Cy7 SE (nosulfo)


This protocol outlines the general procedure for conjugating **Cy7 SE (nosulfo)** to an antibody. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody and application.

Materials:

- Antibody of interest (in an amine-free buffer like PBS)
- **Cy7 SE (nosulfo)**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography)

- Phosphate-Buffered Saline (PBS)

Workflow for Antibody Conjugation:

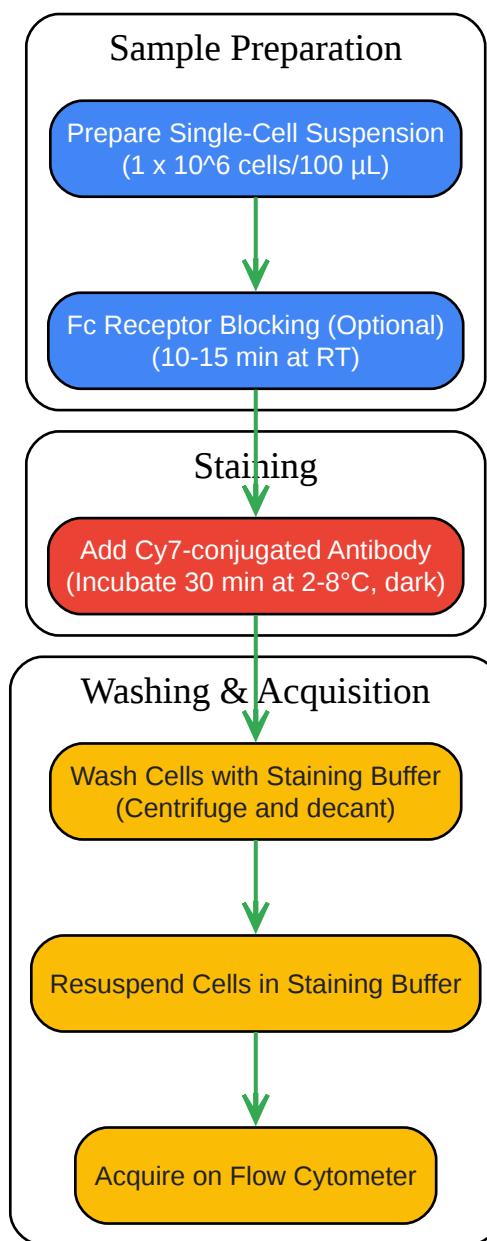
[Click to download full resolution via product page](#)

Caption: Workflow for conjugating an antibody with a Cy7 NHS ester.[\[2\]](#)

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.
- Dye Preparation: Immediately before use, dissolve the **Cy7 SE (nosulfo)** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Reaction:
 - a. Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.
 - b. Add the reactive dye solution to the antibody solution while gently vortexing. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.[\[2\]](#)
 - c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[\[2\]](#)
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the Cy7-labeled antibody.

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7 (~750 nm).
[\[2\]](#)


Cell Staining for Flow Cytometry

This protocol provides a general workflow for staining cells with a Cy7-conjugated antibody for flow cytometry analysis.

Materials:

- Single-cell suspension (e.g., PBMCs, cultured cells)
- Cy7-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc block (optional, to reduce non-specific binding)
- Viability dye (optional, but recommended)
- FACS tubes

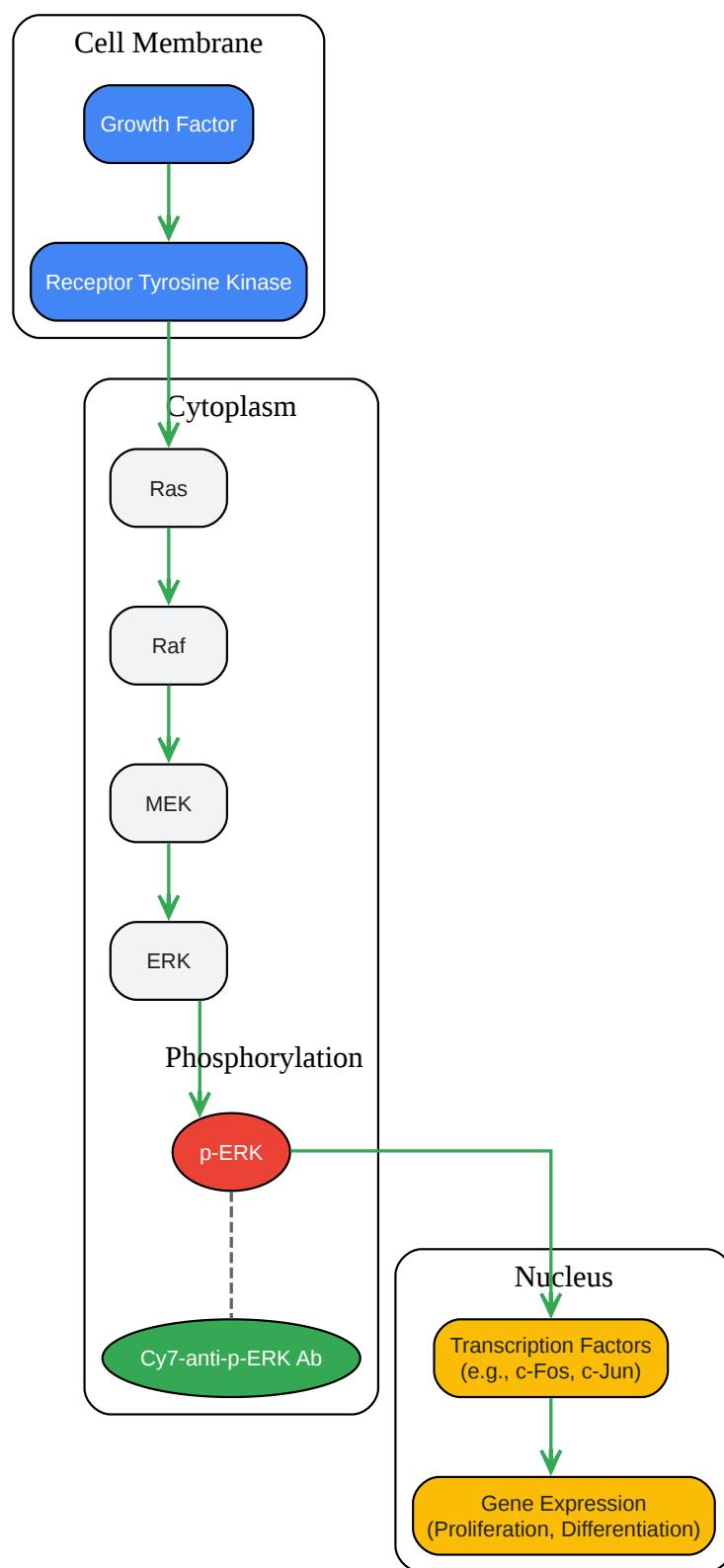
Workflow for Immunophenotyping:

[Click to download full resolution via product page](#)

Caption: General workflow for immunophenotyping using a Cy7-conjugated antibody.

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^6 cells per 100 μL in ice-cold Flow Cytometry Staining Buffer.


- Fc Receptor Blocking (Optional): To reduce non-specific binding, especially on immune cells like B cells and monocytes, incubate the cells with an Fc blocking reagent for 10-15 minutes at room temperature.
- Antibody Staining: Add the predetermined optimal concentration of the Cy7-conjugated antibody to the cell suspension.
- Incubation: Incubate the cells for 30 minutes at 2-8°C in the dark.
- Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step.
- Final Resuspension: Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 (e.g., excitation at 633/640 nm or ~730 nm and emission detection around 780 nm). Ensure proper compensation controls are included, especially in multicolor experiments.^[8]

Application in Signaling Pathway Analysis

Flow cytometry using fluorescently labeled antibodies is a powerful tool for dissecting intracellular signaling pathways.^[7] By using antibodies that specifically recognize phosphorylated forms of proteins, researchers can quantify the activation state of key signaling molecules in different cell populations.

Example: Analysis of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A Cy7-conjugated antibody targeting the phosphorylated form of ERK (p-ERK) can be used to analyze the activation of this pathway in response to various stimuli.

[Click to download full resolution via product page](#)

Caption: Analysis of the MAPK/ERK signaling pathway using a Cy7-labeled anti-p-ERK antibody.

By stimulating cells with a growth factor and then staining with a Cy7-conjugated anti-p-ERK antibody, researchers can use flow cytometry to quantify the percentage of cells in which the MAPK/ERK pathway has been activated. This approach allows for the analysis of signaling events at the single-cell level, providing insights into the heterogeneity of cellular responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy7: A Far-Red Fluorescent Dye for Precise Labeling baseclick.eu
- 4. benchchem.com [benchchem.com]
- 5. bocsci.com [bocsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- To cite this document: BenchChem. [Cy7 SE (nosulfo): Application Notes and Protocols for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552975#cy7-se-nosulfo-for-flow-cytometry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com